Neoruscogenin
Overview
Description
Mechanism of Action
Target of Action
Neoruscogenin is a potent and high-affinity agonist of the nuclear receptor RORα (NR1F1) . The retinoic acid receptor-related orphan receptors (RORs) belong to a subfamily of the nuclear receptor superfamily and possess prominent roles in circadian rhythm, metabolism, inflammation, and cancer .
Mode of Action
This compound interacts with its target, RORα, by binding to it, which is demonstrated by its activity in RORα reporter assays . This interaction results in the modulation of RORα target gene expression .
Biochemical Pathways
This compound affects the RORα pathway, which plays a crucial role in circadian rhythm, metabolism, inflammation, and cancer
Pharmacokinetics
This compound exhibits excellent microsomal stability, good bioavailability, and significant peripheral exposure in mice . These ADME properties suggest that this compound can be effectively absorbed and distributed in the body, metabolized without rapid degradation, and excreted in a reasonable timeframe.
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of RORα target gene expression . This modulation can potentially influence various biological processes, including circadian rhythm, metabolism, inflammation, and cancer .
Biochemical Analysis
Biochemical Properties
Neoruscogenin has been found to interact with the nuclear receptor RORα (NR1F1) with high affinity . It is an effective and high-affinity agonist of the nuclear receptor RORα (NR1F1) with an EC50 of 0.11 µM .
Cellular Effects
This compound has been shown to have a significant impact on cell function. It has been found to increase cell viability at concentrations ranging from 0.1-10 μM . At a concentration of 50 μM, it does not affect cell viability, and at 100 μM, it reduces cell viability . It promotes the differentiation of C2C12 myoblasts .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the maturation of MSTN, thereby inhibiting its signal transduction . It further promotes protein synthesis metabolism, reduces protein degradation metabolism, and ultimately promotes the differentiation and hypertrophy of myoblasts .
Dosage Effects in Animal Models
In animal models, this compound has been shown to up-regulate the expression of several RORα-inducible genes in the liver when given orally at a dose of 3 mg/kg/d for seven days
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoruscogenin can be synthesized through various chemical processes. One common method involves the hydrolysis of ruscogenin, another steroidal sapogenin found in Ruscus aculeatus . The hydrolysis process typically involves the use of acidic or basic conditions to break down the glycosidic bonds, yielding this compound as a product .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from the rhizomes of Ruscus aculeatus. The extraction process includes steps such as drying, grinding, and solvent extraction, followed by chromatographic purification to isolate this compound . High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used techniques for the analysis and quantification of this compound in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Neoruscogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, although specific examples are less commonly reported.
Substitution: Substitution reactions, particularly glycosylation, can occur at specific positions on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include microbial cultures such as Cunninghamella blakesleeana and Neosartorya hiratsukae.
Glycosylation: Enzymatic or chemical glycosylation can be achieved using glycosyl donors and appropriate catalysts.
Major Products:
Hydroxylated Derivatives: Hydroxylation at various positions on the this compound molecule.
Glycosylated Compounds: Glycosylation at specific positions, resulting in glycosylated derivatives.
Scientific Research Applications
Neoruscogenin has a wide range of scientific research applications, including:
Chemistry: this compound serves as a valuable tool in the study of steroidal sapogenins and their chemical properties.
Medicine: this compound has shown potential in the treatment of inflammatory conditions and muscle growth disorders.
Comparison with Similar Compounds
- Ruscogenin
- Diosgenin
- Tigogenin
- Sarsasapogenin
Neoruscogenin’s unique selectivity profile, excellent microsomal stability, and good bioavailability make it a valuable compound for scientific research and therapeutic applications .
Properties
IUPAC Name |
7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTRINCJVPIQNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938850 | |
Record name | Spirosta-5,25(27)-dien-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17676-33-4 | |
Record name | Spirosta-5,25(27)-dien-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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